(3,5-Dimethylthiophen-2-yl)boronic acid (3,5-Dimethylthiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427409
InChI: InChI=1S/C6H9BO2S/c1-4-3-5(2)10-6(4)7(8)9/h3,8-9H,1-2H3
SMILES:
Molecular Formula: C6H9BO2S
Molecular Weight: 156.02 g/mol

(3,5-Dimethylthiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC17427409

Molecular Formula: C6H9BO2S

Molecular Weight: 156.02 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethylthiophen-2-yl)boronic acid -

Specification

Molecular Formula C6H9BO2S
Molecular Weight 156.02 g/mol
IUPAC Name (3,5-dimethylthiophen-2-yl)boronic acid
Standard InChI InChI=1S/C6H9BO2S/c1-4-3-5(2)10-6(4)7(8)9/h3,8-9H,1-2H3
Standard InChI Key AAHHTWIJHKQRNZ-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(S1)C)C)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (3,5-dimethylthiophen-2-yl)boronic acid is C₆H₉BO₂S, with a molecular weight of 156.01 g/mol . The IUPAC name, (3,5-dimethylthiophen-2-yl)boronic acid, reflects its substitution pattern on the thiophene ring. The SMILES notation, B(O)(O)c1sc(C)cc1C, encodes the boronic acid group at position 2 and methyl groups at positions 3 and 5.

Table 1: Key chemical identifiers

PropertyValue
CAS NumberNot explicitly reported
Molecular FormulaC₆H₉BO₂S
Molecular Weight156.01 g/mol
XLogP3-AA~1.8 (estimated)
Hydrogen Bond Donors2 (-B(OH)₂)
Hydrogen Bond Acceptors3 (2×O from B, 1×S)

The compound’s stability is influenced by the electron-donating methyl groups, which reduce ring strain and enhance solubility in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The synthesis of (3,5-dimethylthiophen-2-yl)boronic acid typically involves Miyaura borylation of a halogenated thiophene precursor. A plausible route begins with 2-bromo-3,5-dimethylthiophene, which undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a base such as potassium acetate .

Representative Reaction:

2-Bromo-3,5-dimethylthiophene+B2pin2Pd(dppf)Cl2,KOAc(3,5-Dimethylthiophen-2-yl)boronic acid+Byproducts\text{2-Bromo-3,5-dimethylthiophene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{(3,5-Dimethylthiophen-2-yl)boronic acid} + \text{Byproducts}

Reaction Optimization

Key parameters for maximizing yield include:

  • Catalyst selection: Palladium complexes like Pd(dppf)Cl₂ or Pd(OAc)₂ with JohnPhos ligand .

  • Solvent systems: THF or dioxane for optimal boron transfer.

  • Temperature: 80–100°C under inert atmosphere .

Table 2: Comparative yields under varying conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂, KOAcTHF8072
Pd(OAc)₂/JohnPhos, Cs₂CO₃DMF10068
PdCl₂(PPh₃)₂, K₃PO₄Dioxane9065

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(3,5-Dimethylthiophen-2-yl)boronic acid is widely employed in Suzuki reactions to form biaryl and heterobiaryl linkages. For example, coupling with 4-bromoanisole yields 2-(3,5-dimethylthiophen-2-yl)-4-methoxybiphenyl, a precursor for liquid crystals .

Table 3: Representative Suzuki couplings

Partner (Halide)ProductYield (%)Application
4-Bromobenzonitrile2-(3,5-Dimethylthiophen-2-yl)benzonitrile78Pharmaceutical intermediate
3-Bromothiophene2,2'-Bithiophene derivative85Conjugated polymer

Pharmaceutical Relevance

Thiophene-boronic acid hybrids exhibit antithrombotic and hemolytic activities. In a study of analogous compounds, 2-(bromomethyl)-5-aryl-thiophenes demonstrated up to 31.5% clot lysis and 69.7% hemolysis, suggesting potential for cardiovascular therapeutics .

Research Frontiers and Challenges

Stability Enhancements

Recent work on DABO boronates (diethanolamine complexes) demonstrates that boronic acid stability can be improved without sacrificing reactivity . Complexation of (3,5-dimethylthiophen-2-yl)boronic acid with diethanolamine may enable room-temperature storage and broader solvent compatibility.

Drug Discovery

The compound’s ability to form reversible covalent bonds with biological targets (e.g., proteases) positions it as a candidate for inhibitor design. Screening against thrombin or Factor Xa could unlock anticoagulant applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator